Computed Lipophilicity (XLogP3) Direct Comparison: Target Compound vs. 1,3,5-Trimethyl Analog
The target compound exhibits a computed XLogP3 of 2, which is 0.1 log unit lower than the 1,3,5-trimethyl analog (XLogP3-AA = 2.1), representing a ~5% reduction in predicted lipophilicity [1]. This difference arises from the replacement of the N1-methyl group in the analog with an N1-ethyl group in the target compound, balanced by the absence of the C5-methyl substituent . In drug discovery programs, a ΔlogP of 0.1 can meaningfully shift predicted membrane permeability and off-target binding profiles at lead optimization stages [2].
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate (CAS 1006353-04-3): XLogP3-AA = 2.1 |
| Quantified Difference | ΔXLogP3 = -0.1 (target is less lipophilic by ~5%) |
| Conditions | Computed values from PubChem (XLogP3-AA 3.0) and BOC Sciences (XLogP3) |
Why This Matters
For procurement decisions in lead optimization, a ΔXLogP3 of 0.1 can influence predicted membrane permeability and oral absorption, making the target compound a distinct SAR probe relative to its closest analog.
- [1] PubChem. Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate. CID 19614705. Computed Properties: XLogP3-AA: 2.1. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Review establishing that ΔlogP ≥ 0.1 can be decision-relevant in lead optimization. View Source
